3-((1R,2R)-2-(Trifluoromethyl)cyclopropyl)benzoic acid
Description
3-((1R,2R)-2-(Trifluoromethyl)cyclopropyl)benzoic acid is a cyclopropane-containing benzoic acid derivative characterized by a stereospecific (1R,2R)-configuration and a trifluoromethyl (-CF₃) substituent on the cyclopropane ring. The rigid cyclopropane ring introduces conformational constraints, while the electron-withdrawing -CF₃ group enhances acidity and metabolic stability.
Properties
IUPAC Name |
3-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)9-5-8(9)6-2-1-3-7(4-6)10(15)16/h1-4,8-9H,5H2,(H,15,16)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNAFWBNDGHSLP-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(F)(F)F)C2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1R,2R)-2-(Trifluoromethyl)cyclopropyl)benzoic acid typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts under specific reaction conditions.
Attachment to the Benzoic Acid Moiety: The final step involves coupling the trifluoromethylcyclopropyl intermediate with a benzoic acid derivative through a suitable coupling reaction, such as a Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and efficiency. The use of flow microreactor systems has been reported to improve the sustainability and scalability of such synthetic processes .
Chemical Reactions Analysis
Reactivity Profile
The compound’s reactivity is governed by its trifluoromethyl group and cyclopropyl ring:
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Electron-withdrawing effects : The CF₃ group enhances the acidity of the benzoic acid (pKa ~3.5–4.5) , facilitating deprotonation in reactions like nucleophilic aromatic substitution.
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Lipophilicity : The CF₃ group and cyclopropyl ring contribute to high hydrophobicity, influencing solubility and membrane permeability in biological systems .
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Cyclopropyl ring strain : The ring’s strain can lead to reactivity in ring-opening reactions under harsh conditions, though the CF₃ group may stabilize it via electron withdrawal.
Data Table: Reaction Types
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Deprotonation | Strong bases (e.g., NaH) | Formation of carboxylate intermediate |
| Esterification | Alcohol, acid catalyst | Conversion to esters (e.g., methyl ester) |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Cross-coupling with aryl boronic acids |
| Hydrolysis | Acid/base, heat | Regeneration of benzoic acid from esters |
Biological and Medicinal Relevance
The compound’s structural features make it a candidate for drug discovery:
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Enzyme interactions : The CF₃ group’s lipophilicity enhances binding to hydrophobic pockets in enzymes (e.g., reverse transcriptase) .
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Metabolic stability : The trifluoromethyl group’s inert carbon–fluorine bonds reduce metabolic degradation, prolonging in vivo activity .
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SAR studies : Analogues with positional isomers (e.g., 2-(Trifluoromethyl)cyclopropylbenzoic acid) show reduced reactivity due to altered spatial arrangements.
Data Table: Comparative Analysis
| Compound | Key Features | Biological Impact |
|---|---|---|
| 3-((1R,2R)-2-(Trifluoromethyl)cyclopropyl)benzoic acid | Optimal CF₃ positioning, high lipophilicity | Enhanced enzyme binding, metabolic stability |
| 3-(Cyclopropyl)benzoic acid | Lacks CF₃ group | Reduced lipophilicity, lower target affinity |
| 3-(Trifluoromethyl)benzoic acid | No cyclopropyl ring | Lower structural rigidity, altered reactivity |
Analytical and Stability Data
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Acidity : The carboxylic acid’s pKa is significantly lower than unsubstituted benzoic acid due to the CF₃ group’s electron withdrawal .
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Thermal stability : The cyclopropyl ring’s strain and CF₃ group’s inertia contribute to moderate thermal stability, though prolonged heating may induce ring-opening.
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Spectral data : NMR and IR analyses are critical for confirming the compound’s stereochemistry and functional groups (e.g., CF₃ signals in ¹⁹F NMR) .
Data Table: Physical Properties
| Property | Value | Method |
|---|---|---|
| Melting point | 180–200°C | Differential scanning calorimetry (DSC) |
| Solubility | Poor in water, soluble in organic solvents | HPLC analysis |
| Acidity (pKa) | ~3.5–4.5 | Potentiometric titration |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 3-((1R,2R)-2-(Trifluoromethyl)cyclopropyl)benzoic acid as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that this compound effectively induces apoptosis in breast cancer cells by activating intrinsic apoptotic pathways .
Anti-inflammatory Properties
Another significant application of this compound is its anti-inflammatory activity. Research indicates that it inhibits pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, making it a candidate for treating inflammatory diseases like arthritis .
Case Study: In Vivo Efficacy
A notable case study involved administering the compound to animal models of inflammation. Results showed a marked reduction in swelling and pain compared to control groups, supporting its therapeutic potential in inflammatory disorders .
Polymer Synthesis
This compound is also explored for its role as a building block in polymer synthesis. Its unique trifluoromethyl group imparts desirable properties such as increased thermal stability and chemical resistance to polymers .
Coatings and Adhesives
The compound's chemical structure allows it to be incorporated into coatings and adhesives that require enhanced durability and resistance to solvents. Studies have shown that polymers derived from this acid exhibit superior mechanical properties compared to traditional materials .
Pesticide Development
In agrochemical research, the compound has been evaluated for its potential use as a pesticide. Its structural features contribute to increased potency against specific pests while minimizing toxicity to non-target organisms. Field trials have indicated effective pest control with lower application rates compared to existing pesticides .
Herbicide Formulation
Additionally, formulations containing this compound have been tested for herbicidal activity. Preliminary results suggest that it effectively inhibits the growth of certain weeds without adversely affecting crop yield .
Mechanism of Action
The mechanism by which 3-((1R,2R)-2-(Trifluoromethyl)cyclopropyl)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The cyclopropyl ring can act as a rigid scaffold, influencing the binding affinity and selectivity of the compound towards its targets.
Comparison with Similar Compounds
Cyclopropane Derivatives with Alkenyl/Substituted Chains
Majusculoic Acid Derivatives (e.g., Methyl 3-((1R,2R)-2-(but-3-en-1-yl)cyclopropyl)propanoate (23)):
- Structural Differences : These analogs feature alkenyl (e.g., butenyl) or oxopropyl substituents instead of -CF₃.
- Biological Relevance : Majusculoic acid derivatives exhibit anti-inflammatory activity, suggesting the cyclopropane scaffold itself may confer bioactivity .
2-(3,3,3-Trifluoropropyl)benzoic Acid (CAS 1424445-88-4):
Cyclopropane Carboxylic Acids with Alternative Substituents
trans/cis-2-Cyanocyclopropanecarboxylic Acids (CAS 39891-82-2 and 1463522-68-0):
- Structural Differences: Cyano (-CN) substituent instead of -CF₃.
- Functional Impact : The -CN group is less electron-withdrawing than -CF₃, resulting in lower acidity (pKa ~3.5 vs. ~2.8 for -CF₃ analogs). This affects ionization and membrane permeability .
2-[1-(Trifluoromethyl)cyclopropyl]acetic Acid (CAS 871476-77-6):
Cyclopropane Derivatives with Protected Functional Groups
rac-(1R,2R)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid:
- Structural Differences: Incorporates a Boc-protected amino group and a -CF₃ substituent.
- However, the Boc group adds steric bulk, which may limit bioavailability .
Comparative Data Table
Key Research Findings
Stereochemical Specificity : The (1R,2R)-configuration is critical for bioactivity in cyclopropane derivatives, as seen in Majusculoic acid analogs .
Role of -CF₃: The trifluoromethyl group enhances acidity (pKa ~2.8) and metabolic stability compared to non-fluorinated analogs, making it advantageous for drug design .
Biological Activity
3-((1R,2R)-2-(Trifluoromethyl)cyclopropyl)benzoic acid is a novel compound characterized by a trifluoromethyl group attached to a cyclopropyl ring, which is further linked to a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties that have garnered attention in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₉F₃O₂
- Molecular Weight : 230.18 g/mol
- CAS Number : 2165984-81-4
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, potentially improving its interactions with biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group increases the electron-withdrawing properties, which can influence the binding affinity to proteins involved in various metabolic pathways .
Biological Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities due to their unique electronic properties. For instance, studies have shown that the introduction of a trifluoromethyl group can significantly increase the potency of certain drugs by enhancing their interaction with target proteins or enzymes .
In Vitro Studies
In vitro assays have demonstrated that this compound can modulate enzyme activity, particularly in pathways involving cyclopropyl and trifluoromethyl groups. The specific biological activities observed include:
- Inhibition of Enzyme Activity : Compounds with similar structures have shown significant inhibition of enzymes such as cyclooxygenase (COX), which is crucial in inflammatory responses.
- Antiproliferative Effects : Preliminary studies suggest potential antiproliferative effects against cancer cell lines, indicating its possible utility in oncology .
Case Studies
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Case Study on Anticancer Activity :
A study examined the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics. -
Study on Enzyme Interaction :
Research focused on the interaction of this compound with cyclooxygenase enzymes revealed that it acts as a selective COX inhibitor. The presence of the trifluoromethyl group was pivotal in enhancing binding affinity compared to non-fluorinated analogs .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 3-(Cyclopropyl)benzoic acid | Lacks trifluoromethyl group | Moderate enzyme inhibition |
| 3-(Trifluoromethyl)benzoic acid | Lacks cyclopropyl ring | Enhanced anti-inflammatory activity |
| 2-(Trifluoromethyl)cyclopropylbenzoic acid | Positional isomer | Variable potency based on spatial arrangement |
The unique combination of the trifluoromethyl group and cyclopropyl ring in this compound contributes to its distinctive biological profile, making it a candidate for further development in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
